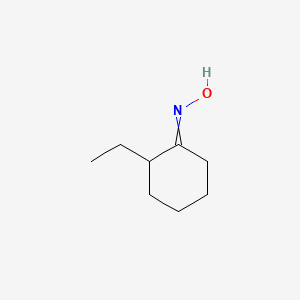










|
REACTION_CXSMILES
|
[CH2:1]([CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[N:9]O)[CH3:2].[Na].Cl>C(O)C.O>[CH2:1]([CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[NH2:9])[CH3:2] |^1:10|
|


|
Name
|
|
|
Quantity
|
6.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1C(CCCC1)=NO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred for another 6 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated
|
|
Type
|
CUSTOM
|
|
Details
|
Ethanol was removed in vacuo
|
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with ether (10 mL)
|
|
Type
|
ADDITION
|
|
Details
|
treated with aqueous KOH (25 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (3×20 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine (20 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[CH2:1]([CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[N:9]O)[CH3:2].[Na].Cl>C(O)C.O>[CH2:1]([CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[NH2:9])[CH3:2] |^1:10|
|


|
Name
|
|
|
Quantity
|
6.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1C(CCCC1)=NO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred for another 6 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated
|
|
Type
|
CUSTOM
|
|
Details
|
Ethanol was removed in vacuo
|
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with ether (10 mL)
|
|
Type
|
ADDITION
|
|
Details
|
treated with aqueous KOH (25 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (3×20 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine (20 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |